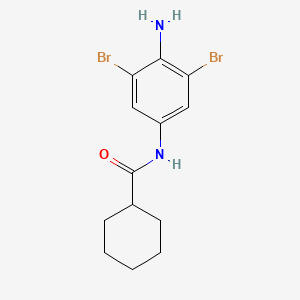
(D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT)” is a variant of the neuropeptide Y, with D-Tryptophan (D-Trp) at the 32nd position . Neuropeptide Y is a protein that in humans is encoded by the NPY gene. It is a 36-amino acid neuropeptide that acts as a neurotransmitter in the brain and in the autonomic nervous system of humans .
Synthesis Analysis
The synthesis of “(D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT)” involves complex biological processes. Tryptophan (Trp), an essential amino acid, plays a crucial role in protein biosynthesis and serves as a precursor for the synthesis of multiple important bioactive compounds . Trp metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .
Molecular Structure Analysis
Tryptophan, the unique protein amino acid bearing an indole ring, has unique physico-chemical properties . It is the only amino acid that contains two rings in its lateral side-chain, namely the indole moiety composed of a benzene ring fused to a pyrrole ring, making it the largest coded amino acid in the natural series .
Chemical Reactions Analysis
Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Physical And Chemical Properties Analysis
Tryptophan is an aromatic amino acid with unique physico-chemical properties . It is often encountered in membrane proteins, especially at the level of the water/bilayer interface. It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .
Safety and Hazards
Alterations of L-Trp-deriving compounds can be found associated with a variety of metabolic diseases and syndromes affecting those systems and organs responsible for maintaining the chemical, cellular, and behavioural homeostasis: the gut-liver apparatus and the neuroendocrine and immune systems along with the CNS .
Direcciones Futuras
Propiedades
Número CAS |
178861-83-1 |
|---|---|
Fórmula molecular |
C8H6F2O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl]-](/img/structure/B1171688.png)
![8-Methyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)dione](/img/structure/B1171693.png)
